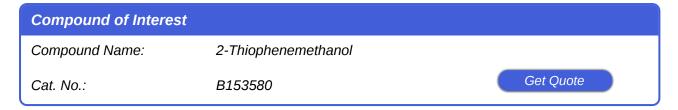


A Comprehensive Technical Guide to the Physicochemical Properties of 2-Thiophenemethanol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenemethanol, also known as 2-thienylmethanol or thenyl alcohol, is a heterocyclic alcohol featuring a thiophene ring substituted with a hydroxymethyl group. This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its thiophene moiety is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs, where it can enhance metabolic stability and binding affinity. An understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth overview of these properties, supported by experimental data and standardized protocols.

Physicochemical Data

The core physicochemical properties of **2-Thiophenemethanol** are summarized in the tables below for easy reference and comparison.

General and Physical Properties



Property	Value	Source(s)	
Molecular Formula	C ₅ H ₆ OS	S [1]	
Molecular Weight	114.17 g/mol	[1]	
Appearance	Clear, colorless to light yellow liquid	vellow [1]	
Melting Point	0 °C		
Boiling Point	206-207 °C (at 760 mmHg)	[1]	
Density	1.205 g/mL at 25 °C		
Refractive Index	n20/D 1.562 - 1.568	[1]	
Vapor Pressure	0.02 mmHg		

Solubility and Partitioning

Property	Value	Source(s)
Solubility in Water	Soluble	
Solubility in Ethanol	Soluble	-
LogP (Octanol/Water Partition Coefficient)	0.87	_
pKa (Predicted)	13.89 ± 0.10	

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of **2-Thiophenemethanol**.

NMR Spectroscopy



Nucleus	Solvent	Chemical Shifts (ppm) and Intensities	Source(s)
¹H NMR	CDCl₃ (90 MHz)	7.29-7.22 (m, 2H), 6.99-6.90 (m, 1H), 4.78 (s, 2H), 2.25 (s, 1H, OH)	
¹³ C NMR	CDCl ₃ (50.18 MHz)	143.97, 126.70, 125.24, 59.24	-

Other Spectroscopic Data

Technique	Key Features	Source(s)
Mass Spectrometry (GC-MS)	Molecular Ion (M+): 114. Key Fragments (m/z): 97, 85, 45, 39.	
Infrared (IR) Spectroscopy	The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound.	

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like **2-Thiophenemethanol**.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound. For compounds like **2-Thiophenemethanol** with a low melting point, a cooled stage apparatus would be necessary.

Methodology:



- A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
- The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.
- The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating medium, and thermometer.
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
- A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is determined by distillation, a process that also serves to purify liquids.

Methodology:

- Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head, a condenser, a receiving flask, and a thermometer.
- Place approximately 5 mL of 2-Thiophenemethanol and a few boiling chips into the roundbottom flask.
- Position the thermometer bulb just below the side arm of the distillation head to accurately
 measure the temperature of the vapor as it passes into the condenser.
- Heat the flask gently. As the liquid boils, the vapor will rise and its temperature will be recorded.
- The boiling point is the stable temperature observed on the thermometer during the distillation of the bulk of the liquid. Record the atmospheric pressure as the boiling point is pressure-dependent.

Solubility Determination



Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Methodology:

- To a test tube containing a small amount (e.g., 25 mg or 0.05 mL) of **2-Thiophenemethanol**, add 0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in portions.
- After each addition, the mixture is vigorously shaken.
- The compound is considered soluble if it completely dissolves to form a homogeneous solution.
- Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group, respectively.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare the sample by dissolving 10-50 mg of 2-Thiophenemethanol in approximately 1 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).
- Transfer the solution to a clean NMR tube, ensuring no solid particles are present, to a depth of about 6 cm.
- The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- The ¹H and ¹³C NMR spectra are then acquired. The residual non-deuterated solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used for spectral calibration.

Infrared (IR) Spectroscopy:

For a liquid sample like 2-Thiophenemethanol, a spectrum can be obtained by placing a
drop of the neat liquid between two salt (e.g., NaCl) plates to create a thin film.



- Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.
- · A background spectrum of the salt plates or the solvent-filled cell is collected first.
- The sample is then scanned, and the background is automatically subtracted to produce the IR spectrum of the compound.

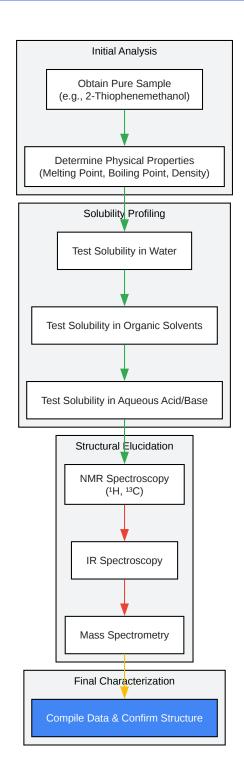
Mass Spectrometry (MS):

- A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (Electron Ionization EI).
- The resulting ions, including the molecular ion and various fragment ions, are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector measures the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Visualizations

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound such as **2-Thiophenemethanol**.





Click to download full resolution via product page

Caption: Workflow for Physicochemical Characterization.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Thiophenemethanol | C5H6OS | CID 69467 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 2-Thiophenemethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153580#physicochemical-properties-of-2-thiophenemethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com